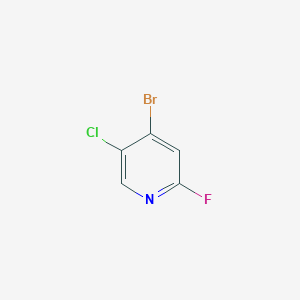

4-Bromo-5-chloro-2-fluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-1-5(8)9-2-4(3)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAHVJCOIJYDMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 5 Chloro 2 Fluoropyridine and Analogues

Direct Halogenation Approaches for Pyridine (B92270) Derivatives

Directly introducing multiple different halogen atoms onto a pyridine ring with precise regiocontrol is a formidable task. The inherent reactivity of the pyridine nucleus, which favors substitution at the 3- and 5-positions under electrophilic conditions and at the 2-, 4-, and 6-positions under nucleophilic or radical conditions, must be carefully managed. chemrxiv.orgresearchgate.net

The direct electrophilic bromination and chlorination of unsubstituted pyridine are generally low-yielding and require high temperatures, often resulting in mixtures of isomers. chemrxiv.org To overcome these limitations, several strategies have been developed to enhance reactivity and control the position of halogenation.

One common approach is the activation of the pyridine ring. The use of pyridine N-oxides, for example, alters the electronic distribution of the ring, making the 2- and 4-positions more susceptible to electrophilic attack. researchgate.netacs.org Subsequent treatment with chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce chlorine at the C2 position. acs.org Baran et al. reported a method for the C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source under mild conditions. tcichemicals.comtcichemicals.com

Another strategy involves installing directing groups. The presence of activating groups such as amino (-NH₂) or hydroxyl (-OH) substituents can facilitate electrophilic halogenation. thieme-connect.com For instance, aminopyridines can be regioselectively chlorinated or brominated using a combination of Selectfluor and a lithium halide (LiCl or LiBr). rsc.orgrsc.org A study on activated pyridines demonstrated that the reactivity towards N-bromosuccinimide (NBS) decreases in the order of amino > hydroxy > methoxy, with the position of the substituent heavily influencing the regiochemical outcome. thieme-connect.com

More advanced techniques temporarily modify the pyridine ring to control selectivity. A notable example is the formation of Zincke imine intermediates. This involves a ring-opening, halogenation, and ring-closing sequence that transforms the electron-deficient pyridine into a reactive alkene series, allowing for highly regioselective 3-halogenation under mild conditions with N-halosuccinimides. chemrxiv.org

Table 1: Regioselective Halogenation Methods for Pyridine Derivatives

| Method | Reagents | Position Selectivity | Key Features | Reference |

|---|---|---|---|---|

| N-Oxide Activation | POCl₃, SO₂Cl₂, (COCl)₂ | C2 / C4 | Enhances reactivity; allows for subsequent deoxygenation. | researchgate.netacs.org |

| Activating Groups | NBS | Depends on substituent position | Effective for amino-, hydroxy-, and methoxypyridines. | thieme-connect.com |

| Selectfluor-Promoted | Selectfluor, LiCl/LiBr | C5 (for 2-aminopyridines) | Mild conditions; proceeds via a radical mechanism. | rsc.orgrsc.org |

| Zincke Imine Intermediates | N-halosuccinimides | C3 | Mild, one-pot process for otherwise difficult 3-halogenation. | chemrxiv.org |

| Electrochemical Bromination | Bromine salts, directing group | meta (C3/C5) | Catalyst- and oxidant-free; requires a removable directing group. | acs.orgacs.org |

Direct C-H fluorination of pyridines is particularly challenging due to the high reactivity of fluorinating agents. However, significant progress has been made. One of the most effective reagents for direct fluorination is silver(II) fluoride (B91410) (AgF₂), which can selectively fluorinate pyridines and diazines at the position adjacent to a ring nitrogen atom under ambient conditions. nih.govresearchgate.net This method is notable for its mildness and high site-selectivity for the C2 position. nih.gov

Similar to other halogenations, the Zincke imine strategy has also been adapted for C3-fluorination. This approach uses electrophilic fluorination reagents on the ring-opened intermediate to achieve regioselective C-F bond formation, providing access to 3-fluoropyridines. acs.org

The most common method for introducing fluorine onto a pyridine ring, especially for poly-substituted systems, is through halogen-exchange (Halex) reactions. In this approach, a chloro- or bromo-substituted pyridine is treated with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO). This nucleophilic aromatic substitution (SₙAr) reaction is particularly effective when the leaving group (Cl or Br) is positioned ortho or para to the electron-withdrawing ring nitrogen.

Table 2: Key Fluorination Techniques for Pyridine Rings

| Technique | Typical Reagents | Position Selectivity | Mechanism | Reference |

|---|---|---|---|---|

| Direct C-H Fluorination | AgF₂ | C2 | Oxidative fluorination | nih.govresearchgate.net |

| Zincke Imine Strategy | Electrophilic F+ source (e.g., Selectfluor) | C3 | Electrophilic fluorination of alkene intermediate | acs.org |

| Halogen Exchange (Halex) | KF, CsF | Activated positions (e.g., C2, C4) | Nucleophilic Aromatic Substitution (SₙAr) |

Precursor-Based Synthesis of Halogenated Pyridines

Given the difficulties of controlling multi-halogenation on a pre-existing pyridine ring, building the target molecule from simpler, pre-halogenated precursors is often a more viable strategy.

This bottom-up approach involves a sequence of reactions to introduce the desired halogens onto a basic pyridine scaffold. A relevant example is the synthesis of 5-bromo-4-chloro-2,3-difluoropyridine, an analogue of the title compound. The synthesis starts with 2-aminopyridine (B139424), which is first chlorinated to yield 2-amino-3,5-dichloropyridine. A subsequent Sandmeyer reaction converts the amino group to a third chlorine atom, forming 2,3,5-trichloropyridine. Regioselective bromination at the C5 position is then achieved, followed by a final halogen exchange step where the chlorine atoms at C2 and C3 are displaced by fluorine using a mixture of CsF and KF. This multi-step process allows for the precise installation of each halogen.

Another advanced method involves the generation of pyridyne intermediates. For instance, 3-chloro-2-ethoxypyridine (B70323) can be converted into a 3,4-pyridyne intermediate, which can then be trapped with various reagents to create highly functionalized pyridines. rsc.org

Aminopyridines are exceptionally useful precursors for the synthesis of halogenated pyridines, primarily through diazotization-substitution reactions, commonly known as the Sandmeyer reaction. tpu.ru In this process, an amino group is converted into a diazonium salt using a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid. The diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles, including halides.

For example, the synthesis of 2-bromo-5-chloro-3-fluoropyridine (B79493) has been achieved by treating 5-chloro-3-fluoropyridin-2-amine with sodium nitrite in hydrobromic acid (HBr). chemicalbook.com Similarly, 2-bromo-4-fluoropyridine (B1291336) can be prepared from 2-bromopyridin-4-amine via diazotization with NaNO₂ in the presence of tetrafluoroboric acid (HBF₄). chemicalbook.com These methods highlight the power of the Sandmeyer reaction to install a specific halogen at the position formerly occupied by an amino group.

Beyond the Sandmeyer reaction, aminopyridines can also be substrates for direct halogenation. As mentioned previously, methods using Selectfluor with lithium halides provide a route for the direct, regioselective halogenation of 2-aminopyridines under mild conditions. rsc.orgrsc.org

Advanced Synthetic Protocols

Recent advancements in synthetic methodology have provided novel and powerful tools for the functionalization of pyridines. One such protocol involves the use of specially designed phosphine (B1218219) reagents. nih.govnih.gov In this strategy, a phosphine is installed at the 4-position of the pyridine ring, forming a phosphonium (B103445) salt. This phosphonium group then acts as a leaving group that can be displaced by a halide nucleophile, enabling C4-halogenation of a broad range of unactivated pyridines. nih.govnih.govacs.org

The development of C-H activation and functionalization protocols continues to be a major focus. Undirected deprotonation of pyridines using strong organosodium bases, followed by trapping with an electrophile, has been shown to enable functionalization at the C4 position, a site that is often difficult to access. chemrxiv.org These cutting-edge methods provide complementary pathways to classical approaches and are particularly valuable for the late-stage functionalization of complex molecules. nih.govresearchgate.net

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds from simple starting materials in a single synthetic operation without the isolation of intermediates. researchgate.net While specific MCRs for the direct synthesis of 4-bromo-5-chloro-2-fluoropyridine are not extensively documented, the principles of MCRs are widely applied to the synthesis of various substituted pyridines. acs.orgresearchgate.net These reactions often involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. organic-chemistry.org For instance, a base-catalyzed three-component reaction of ynals, amines, and other suitable reagents can yield polysubstituted pyridines. organic-chemistry.org

The application of MCRs in synthesizing halogenated pyridine analogues has been demonstrated. For example, a one-pot, multicomponent reaction under ambient conditions can produce pyridine derivatives, and iodine-catalyzed MCRs are considered a green alternative for organic synthesis. researchgate.netacs.org These methodologies highlight the potential for developing a specific MCR for this compound by carefully selecting precursors that would introduce the desired bromo, chloro, and fluoro substituents in the correct positions on the pyridine ring.

A notable example of a multicomponent approach is the synthesis of tetrazole-linked imidazo[1,5-a]pyridines, which involves an azido-Ugi-deprotection reaction followed by a cyclization process. acs.org Although this does not directly yield the target compound, it illustrates the power of MCRs in creating complex heterocyclic systems.

| Reaction Type | Key Features | Potential Application |

| Base-Catalyzed Three-Component Reaction | Utilizes ynals and amines. organic-chemistry.org | Synthesis of polysubstituted pyridines. |

| Iodine-Catalyzed MCR | Environmentally friendly, uses a mild Lewis acid catalyst. researchgate.net | A green alternative for synthesizing halogenated pyridines. |

| Azido-Ugi-Deprotection/Cyclization | Forms complex heterocyclic systems. acs.org | Synthesis of fused pyridine ring systems. |

Continuous Flow Reactor Applications for Halogenated Pyridine Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. sioc-journal.cn These benefits are particularly relevant for halogenation reactions, which can be highly exothermic and may involve hazardous reagents. rsc.org

Flow reactors have been successfully employed in the synthesis of various halogenated pyridines. For example, a continuous-flow method has been developed for the regioselective arylation of fluoroarenes and fluoropyridines, involving a three-step sequence of metalation, zincation, and Negishi cross-coupling. researchgate.net This approach provides efficient access to functionalized 2-fluorobiaryl products. researchgate.net

The synthesis of 2-halogen-5-cyano-pyridines has been achieved using a flow reactor, demonstrating the technology's applicability to the preparation of pyridine intermediates. google.com Furthermore, the hydrogenation of halogen-substituted pyridines, which can lead to dehalogenation, can be controlled in a flow reactor to achieve selective saturation of the pyridine ring. thalesnano.com The use of cryo-flow reactors has also enabled reactions at very low temperatures, which is beneficial for controlling selectivity in certain fluorination reactions. rsc.org

| Flow Reactor Application | Reaction Type | Advantages |

| Regioselective Arylation | Metalation, Zincation, Negishi Cross-Coupling researchgate.net | Efficient access to functionalized 2-fluorobiaryl products. researchgate.net |

| Synthesis of 2-halogen-5-cyano-pyridines | Not specified google.com | Demonstrates applicability for pyridine intermediates. google.com |

| Selective Hydrogenation | Hydrogenation thalesnano.com | Controlled saturation of the pyridine ring. thalesnano.com |

| α-Fluorination of Carbonyls | Fluorination rsc.org | Precise temperature control, improved safety. rsc.org |

Green Chemistry Considerations in the Synthesis of Halogenated Pyridines

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. This includes the use of metal-free catalysts, sustainable solvents, and energy-efficient techniques like mechanochemistry.

Metal-Free Synthetic Pathways

The development of metal-free synthetic methods is a key goal in green chemistry to avoid the use of toxic and expensive heavy metals. rsc.org For the synthesis of halogenated pyridines, several metal-free approaches have been reported.

A metal-free method for the site-selective C-N bond-forming reaction of polyhalogenated pyridines and pyrimidines has been developed. rsc.orgresearchgate.net This reaction allows for the preferential reaction of amines at the fluorine-bearing position of the pyridine ring under mild conditions. rsc.org For instance, trihalogenated pyridines like 3-bromo-5-chloro-2-fluoropyridine (B1439303) have been shown to undergo high conversion with minimal by-products in this system. rsc.org

Furthermore, the synthesis of 3-chloro or 3-bromo-imidazo[1,2-a]pyridines has been achieved using sodium chlorite (B76162) or bromite (B1237846) as the halogen source in a transition-metal-free process. researchgate.net Iodine and hypervalent iodine reagents are also important in metal-free synthesis for functionalizing N-heterocycles. bohrium.com

Reactions in Aqueous Media and Sustainable Solvents

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. rsc.org An environmentally benign, base-promoted selective amination of various polyhalogenated pyridines has been developed using water as the solvent. acs.org This method provides access to halogenated 2-aminopyridine derivatives with high selectivity. acs.org

The hydrophobic effect of water can be leveraged to facilitate C-H amination and imination of olefins in a metal-free system, avoiding the need for toxic organic solvents. rsc.org In addition to water, other sustainable solvents are being explored as replacements for less-preferred dipolar aprotic solvents like DMF and NMP, which are commonly used in nucleophilic aromatic substitution reactions for pyridine synthesis. acs.orgwhiterose.ac.uk

Mechanochemical Approaches for Halogenation

Mechanochemistry, which involves initiating chemical reactions through mechanical force, offers a solvent-free or solvent-minimized alternative to traditional solution-based synthesis. colab.wsjyu.fi This approach can lead to faster reaction times and reduced waste. cardiff.ac.uk

The mechanochemical synthesis of N-iodosaccharin pyridine complexes has been demonstrated as a more environmentally conscious alternative to methods that use heavy metal salts and large volumes of chlorinated solvents. jyu.firsc.orgresearchgate.netrsc.org Ball milling is a common technique in mechanochemistry and has been used for various organic transformations, including halogenation. colab.ws For example, a solid-state nucleophilic aromatic fluorination method using potassium fluoride and a quaternary ammonium (B1175870) salt has been developed, eliminating the need for high-boiling toxic solvents. rsc.org This mechanochemical protocol has shown quantitative conversion for the fluorination of certain substrates, whereas the same reaction under neat, stirred conditions yielded significantly less product. rsc.org

| Green Chemistry Approach | Key Features | Example Application |

| Metal-Free Synthesis | Avoids heavy metals, often uses milder conditions. rsc.org | Site-selective C-N bond formation on polyhalogenated pyridines. rsc.orgresearchgate.net |

| Aqueous Media Synthesis | Uses water as a non-toxic, abundant solvent. rsc.org | Selective amination of polyhalogenated pyridines. acs.org |

| Mechanochemistry | Solvent-free or minimized, energy-efficient. colab.wsjyu.fi | Solid-state nucleophilic aromatic fluorination. rsc.org |

Computational and Theoretical Investigations of 4 Bromo 5 Chloro 2 Fluoropyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For complex molecules like 4-bromo-5-chloro-2-fluoropyridine, DFT calculations, often using hybrid functionals like B3LYP with extensive basis sets such as 6-311++G(d,p), provide a reliable balance between accuracy and computational cost. researchgate.netresearchgate.net These studies offer deep insights into the molecule's geometry, electronic properties, and vibrational modes. researchgate.net

A fundamental step in any theoretical study is the optimization of the molecule's geometry to find its lowest energy conformation. DFT calculations are used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For halogenated pyridines, substitutions significantly influence the geometry of the aromatic ring.

Studies on related 2-halopyridines and 3-halopyridines show that halogen substitution at the C(2) position typically results in a shortening of the N–C(2) bond. researchgate.net Conversely, other bond distances within the pyridine (B92270) ring are often only slightly different from those in unsubstituted pyridine. researchgate.net In this compound, the presence of three different halogens introduces a complex interplay of steric and electronic effects that fine-tunes the final molecular geometry. The planarity of the pyridine ring is generally maintained, a characteristic confirmed in studies of similar molecules. researchgate.net

Table 1: Predicted Geometrical Parameters for Halogenated Pyridines (Illustrative) Note: Data for the specific title compound is not available and is inferred from computational studies on analogous molecules.

| Parameter | Typical Calculated Value (Å/°) | Reference Compound(s) |

|---|---|---|

| C-F Bond Length | ~1.34 Å | 2-Fluoropyridine researchgate.net |

| C-Cl Bond Length | ~1.73 Å | 2-Chloropyridine researchgate.net |

| C-Br Bond Length | ~1.89 Å | 2-Bromopyridine researchgate.net |

The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.netsmolecule.com A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. researchgate.net For instance, studies on other substituted pyridines have shown that the HOMO-LUMO gap is a crucial factor in determining their chemical behavior. researchgate.net

Analysis of the HOMO and LUMO distributions reveals the most probable sites for electrophilic and nucleophilic attack. In many pyridine derivatives, the HOMO is often located on the pyridine ring and substituent atoms, while the LUMO may be distributed across the ring system. researchgate.net

Further analysis yields important chemical descriptors:

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis are used to calculate the charge distribution, identifying which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). This is vital for predicting how the molecule will interact with other reagents.

Electrophilicity Index (ω): This global reactivity descriptor, calculated from HOMO and LUMO energies, quantifies the ability of a molecule to accept electrons. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile, which is a key characteristic for halogenated pyridines in nucleophilic substitution reactions. researchgate.netscholaris.ca

Table 2: Calculated Electronic Properties for a Representative Halogenated Pyridine Note: Values are illustrative, based on general findings for similar compounds.

| Property | Definition | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to electron-donating ability researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron-accepting ability researchgate.net |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Indicator of chemical reactivity and stability smolecule.com |

| Electrophilicity Index (ω) | A measure of energy lowering due to maximal electron flow | Describes biological and chemical activity researchgate.net |

DFT calculations are highly effective at predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that typically shows excellent agreement with experimental data after appropriate scaling. researchgate.net This allows for the confident assignment of observed spectral bands to specific molecular vibrations, such as C-H, C-F, C-Cl, and C-Br stretching and bending modes. researchgate.netresearchgate.net Such analysis is invaluable for the structural confirmation and identification of synthesized compounds. researchgate.net

Molecular Dynamics Simulations for Reactivity Prediction

While DFT studies focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe molecular conformations, solvent effects, and interaction dynamics.

For a compound like this compound, MD simulations can be used to:

Assess the stability of the molecule in different solvent environments.

Simulate its interaction with biological targets, such as the active site of an enzyme. By tracking the stability of a ligand-protein complex over time, MD can help validate molecular docking results and predict binding affinity.

Explore the conformational landscape to understand how molecular flexibility might influence reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. analis.com.my Should a series of derivatives of this compound be synthesized and tested for a specific biological effect, QSAR could be employed to build a predictive model.

The process involves:

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each derivative.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that links the descriptors to the observed activity. analis.com.my

Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques. analis.com.mymdpi.com

QSAR models help in understanding which molecular properties are key for activity and can guide the design of new, more potent derivatives while minimizing unnecessary synthesis. analis.com.my

Applications and Derivatives of 4 Bromo 5 Chloro 2 Fluoropyridine in Advanced Materials and Medicinal Chemistry

4-Bromo-5-chloro-2-fluoropyridine as a Key Synthetic Intermediate

The strategic placement of bromo, chloro, and fluoro substituents on the pyridine (B92270) ring endows this compound with differential reactivity, enabling chemists to selectively target specific positions for modification. This characteristic is paramount in its role as a key synthetic intermediate.

Building Block for Complex Heterocyclic Molecules

This compound is a fundamental starting material for the construction of more intricate heterocyclic systems. researchgate.net The varying reactivity of its halogen atoms under different reaction conditions, such as nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, allows for a stepwise and controlled introduction of various functional groups. ossila.com For instance, the fluorine atom is generally more susceptible to nucleophilic attack than the chlorine or bromine atoms, providing a site for initial modification. ossila.comrsc.org Subsequently, the bromine and chlorine atoms can be targeted for further transformations, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl moieties. rsc.org This sequential functionalization strategy is instrumental in assembling polysubstituted pyridines, which are prevalent scaffolds in numerous biologically active compounds and advanced materials. researchgate.netresearchgate.net

The ability to perform late-stage functionalization on complex molecules derived from this pyridine is particularly advantageous. A tandem C-H fluorination and nucleophilic aromatic substitution sequence can be employed to introduce a wide array of functionalities, including those attached through nitrogen, oxygen, sulfur, or carbon. nih.gov This approach bypasses the need for lengthy de novo syntheses of substituted pyridines, thereby increasing the efficiency of creating diverse molecular libraries for screening purposes. nih.govacs.org

Precursor for Densely Heteroatom-Substituted Pyrimidine (B1678525) Derivatives

While this compound is a pyridine derivative, its synthetic utility extends to the preparation of other heterocyclic systems, including densely heteroatom-substituted pyrimidines. The halogenated pyridine ring can undergo ring transformation reactions or serve as a scaffold upon which a pyrimidine ring can be constructed. The principles of selective halogen functionalization remain key in these transformations. For instance, replacement of the pyridine ring with a pyrimidine ring can lead to a reversal in the selectivity of halogen reactivity, where the chlorine atom on the pyrimidine ring may become more reactive than the fluorine atom. rsc.org

Furthermore, the strategic use of halogenated pyrimidine precursors, which share reactivity principles with halogenated pyridines, is crucial in synthesizing complex drug candidates. For example, 5-bromo-2,4-dichloropyrimidine (B17362) can undergo sequential nucleophilic substitutions and Suzuki-Miyaura couplings to yield highly substituted pyrimidine cores. nih.gov Similarly, 2,4-dichloro-5-fluoropyrimidine (B19854) serves as a starting point for creating pyrimidine-based antivirals by linking them to amino acid motifs. nih.gov

Derivatives in Drug Discovery and Development

The structural motif of this compound is a valuable asset in the field of drug discovery and development. Its derivatives have been explored for a wide range of therapeutic applications, owing to their ability to interact with various biological targets.

Scaffold Design for Lead Compound Identification

The substituted pyridine core provided by this compound is a common feature in many biologically active compounds. researchgate.net Its rigid aromatic structure serves as a reliable scaffold for the spatial presentation of various functional groups, which can interact with the binding sites of proteins and other biological macromolecules. The ability to systematically modify the substituents at the 2-, 4-, and 5-positions allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. bohrium.com By introducing different moieties, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. bohrium.com This "scaffold hopping" approach, where the core structure is maintained while peripheral groups are varied, is a common strategy in modern medicinal chemistry to identify novel chemotypes with improved therapeutic profiles. bohrium.com

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is a direct precursor to a variety of pharmaceutical intermediates and, ultimately, to Active Pharmaceutical Ingredients (APIs). ossila.com The selective reactivity of its halogens is exploited to build the complex molecular frameworks of drugs. ossila.com For example, di-halogenated pyridines like 5-bromo-2-fluoropyridine (B45044) are used as scaffolds for inhibitors of enzymes such as neuropeptide Y receptor Y5 and the main protease of SARS-CoV-2. ossila.com The fluorine substituent often participates in nucleophilic aromatic substitution, while the bromine is reserved for cross-coupling reactions to introduce larger fragments. ossila.com This step-wise approach is fundamental to the convergent synthesis of many modern pharmaceuticals.

Development of Ligands for Biological Targets (e.g., Adenosine (B11128) Receptors, Phosphodiesterases)

Derivatives of this compound have shown significant promise as ligands for important biological targets, including G protein-coupled receptors (GPCRs) like adenosine receptors and enzymes such as phosphodiesterases (PDEs).

Adenosine Receptors: Substituted pyrazine (B50134) derivatives, which can be synthesized from halogenated pyridine precursors, have been investigated as adenosine receptor antagonists. google.com Specifically, fluorinated xanthine (B1682287) derivatives have been developed as potent antagonists for the adenosine A2B receptor, a target implicated in cancer and inflammation. nih.gov The introduction of a fluoropyridine moiety is a strategy employed to enhance the binding affinity and selectivity of these ligands. nih.govresearchgate.net

Phosphodiesterases (PDEs): Fluorinated inhibitors based on a Benzoimidazotriazine (BIT) scaffold have been synthesized and evaluated for their potency against Phosphodiesterase 2A (PDE2A), a target for neuropsychiatric diseases. mdpi.com In the synthesis of these inhibitors, a fluoropyridinyl boronic acid, which can be derived from a corresponding bromofluoropyridine, is coupled to the core structure. mdpi.com The presence of a 2-fluoro-pyridin-4-yl group has been shown to be crucial for high inhibitory potency. mdpi.commdpi.com

PROTAC (Proteolysis-Targeting Chimeras) Synthesis utilizing Halopyridine Scaffolds

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than merely inhibiting them. nih.govnih.gov These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govuni-muenchen.de The modular nature of PROTACs allows for systematic optimization, and halopyridine scaffolds, including derivatives of this compound, are key intermediates in their construction. nih.govresearchgate.net

The value of polysubstituted halopyridines lies in their function as versatile synthetic handles. researchgate.net The different halogen atoms on the this compound ring possess differential reactivity, enabling chemists to perform sequential and site-selective modifications. For example, the bromine atom is amenable to palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira couplings) to attach the POI ligand or the linker, while the fluorine and chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), providing an alternative site for linker or ligand attachment. rsc.orgossila.com This controlled, stepwise functionalization is crucial for assembling the complex PROTAC molecule. researchgate.net

The pyridine ring itself can be incorporated as a core structural element of either the POI-binding ligand or the E3 ligase-recruiting ligand. vulcanchem.com The ability to build a library of PROTACs with varied linkers and attachment points is essential for optimizing the formation of the crucial ternary complex (E3 ligase-PROTAC-POI) and achieving potent and selective protein degradation. nih.govuni-muenchen.de

Table 1: Role of Halopyridine Scaffolds in PROTAC Synthesis

| PROTAC Component | Function | Role of this compound |

|---|---|---|

| Protein of Interest (POI) Ligand | Binds specifically to the target protein intended for degradation. | Can serve as a core scaffold for the ligand, with substituents added via selective cross-coupling or substitution reactions. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., CRBN, VHL). | Can be synthesized from a halopyridine precursor, forming the structural base that interacts with the ligase. |

| Linker | Connects the POI and E3 ligase ligands at an optimal distance and orientation. | The halogen atoms provide specific attachment points for initiating the synthesis of the linker chain. researchgate.net |

Radiopharmaceutical Development (e.g., 18F-Labeling for PET Imaging)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used extensively in oncology and neurology for diagnosis and monitoring treatment response. nih.gov The technique relies on radiotracers labeled with positron-emitting isotopes, with Fluorine-18 (¹⁸F) being the most widely used due to its favorable half-life (109.8 minutes) and low positron energy, which allows for high-resolution images. nih.govmdpi.com

Halogenated pyridines, particularly 2-fluoropyridines, are prominent structural motifs in many PET radiotracers. acs.org The 2-fluoro position on the pyridine ring is activated towards nucleophilic aromatic substitution, making it an ideal site for the introduction of ¹⁸F. The compound this compound serves as a precursor for such radiolabeling. In a typical radiosynthesis, a derivative is prepared where a leaving group (such as a nitro group or even another halogen) is positioned at the 2-position of the pyridine ring. This precursor is then reacted with K¹⁸F/Kryptofix complex, leading to the displacement of the leaving group and the incorporation of the ¹⁸F isotope in the final step of the synthesis. mdpi.comacs.org

The presence of other halogens, like bromine and chlorine, on the ring can modulate the electronic environment and reactivity, and also serve as sites for attaching the rest of the biomolecule designed to target specific biological entities like receptors or enzymes. For instance, research into novel radiotracers for imaging the prostate-specific membrane antigen (PSMA) has involved the synthesis of complex molecules where ¹⁸F is introduced onto a halogenated aromatic ring. nih.gov The ability to create these ¹⁸F-labeled pyridine-containing molecules is crucial for developing the next generation of PET imaging agents. acs.orgsmolecule.com

Table 2: ¹⁸F-Labeling of Pyridine Scaffolds for PET Imaging

| Process | Description | Relevance of this compound |

|---|---|---|

| Radionuclide | Fluorine-18 (¹⁸F) is the positron-emitting isotope of choice for many PET applications. nih.gov | The stable fluorine at the 2-position can be replaced by its radioactive counterpart, ¹⁸F. |

| Reaction | Nucleophilic Aromatic Substitution (SNAr) is the primary method for ¹⁸F-labeling of electron-deficient aromatic rings. acs.org | The pyridine ring is electron-deficient, and the 2-position is activated for SNAr, facilitating the introduction of [¹⁸F]fluoride. |

| Precursor | A molecule containing a suitable leaving group (e.g., -NO₂, -Br, -Cl) at the labeling position. acs.org | A derivative of this compound can be designed to act as the precursor for the final radiofluorination step. |

| Application | Imaging of cancers, neurological disorders, and receptor occupancy studies. mdpi.com | Derivatives can be used to synthesize targeted radiotracers for visualizing specific biological processes or diseases. |

Applications in Agrochemicals and Advanced Materials

The unique electronic characteristics and synthetic versatility of this compound extend its utility beyond medicine into the realms of agriculture and materials science.

Precursors for Agrochemical Development

Substituted pyridine structures are a cornerstone of modern agrochemical research, forming the core of many herbicides, insecticides, and fungicides. smolecule.comsemanticscholar.org The trifluoromethylpyridine moiety, for example, is found in over 20 commercial agrochemicals. semanticscholar.org The development of new and effective crop protection agents often relies on the synthesis of complex molecules, for which halogenated pyridines are indispensable starting materials.

This compound serves as an excellent precursor for agrochemical development due to its multiple reactive sites. The halogens act as "synthetic handles" that allow for the introduction of various functional groups through well-established chemical reactions. rsc.org This allows chemists to systematically modify the structure to optimize biological activity against specific pests or weeds, while also fine-tuning properties like environmental persistence and selectivity to minimize harm to non-target organisms. The presence of fluorine, in particular, can enhance metabolic stability and binding affinity of the final compound. semanticscholar.org

Role in Optoelectronic Materials (e.g., OLEDs)

The field of organic electronics leverages tailored organic molecules to create devices like Organic Light-Emitting Diodes (OLEDs), which are now common in displays and lighting. The performance of these devices is highly dependent on the electronic properties of the materials used in their construction. ossila.com

Electron-deficient heterocyclic compounds, such as derivatives of this compound, are valuable building blocks for materials used in OLEDs, particularly for host materials in phosphorescent OLEDs (PhOLEDs). ossila.commdpi.com In a PhOLED, a phosphorescent guest molecule (the emitter) is dispersed in a host material matrix. For efficient light emission, the host material must have a high triplet energy to prevent energy loss from the guest. mdpi.com

This compound can be used in multi-step syntheses to construct large, conjugated host molecules. ossila.com The electron-deficient nature of the pyridine ring helps to tailor the frontier molecular orbital (HOMO/LUMO) energy levels of the final material, which is critical for efficient charge injection, transport, and energy transfer within the OLED device. The bromo- and chloro- substituents provide synthetic routes, such as Suzuki coupling, to link the pyridine core to other aromatic units, building up the complex structures required for high-performance optoelectronic materials. ossila.commdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-5-chloro-2-fluoropyridine (B1439303) |

| 5-bromo-2-fluoropyridine |

| 4-iodo-2-fluoropyridine |

| 4-Bromo-2-[¹⁸F]fluorobenzoyllysineoxypentanedioic acid carbamate |

| 4-Iodo-2-[¹⁸F]fluorobenzoyllysine OPA carbamate |

| 2-Bromo-5-fluoro-4-nitropyridine |

| 4-bromo-5-chloro-2-fluorobenzaldehyde |

| 5-bromo-2-chloro-4-fluoropyridine |

| 3-bromo-6-chloro-4-fluoro-2-iodopyridine |

| 5-bromo-2-chloro-4-fluoro-3-iodopyridine |

| 2-bromo-4-chloro-5-fluoropyridine |

| 4-chloro-2-[¹⁸F]fluorobenzaldehyde |

| 4-bromo- and 4-iodo-2-[¹⁸F]-fluorobenzaldehyde |

| 2-Fluoropyridines |

| Trifluoromethylpyridines |

| 2-chloro-5-(chloromethyl) pyridine |

| 2,3-dichloro-5-(trichloromethyl) pyridine |

| 2-Bromo-4-(trifluoromethyl) pyridine |

| 5-(5-(2,4,6-triiso-propylphenyl)pyridin-2-yl)-5H-benzo[d]benzo- uni-muenchen.denih.govimidazo[1,2-a]imidazole |

| N-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)-propyl]-2-bromoacetamide |

| 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine |

| 2-Fluoro-5-(4-fluorophenyl)pyridine |

| 5-(4-Chlorophenyl)-2-fluoropyridine |

| 5-(2,3-Dichlorophenyl)-2-fluoropyridine |

| Lenalidomide |

| Pomalidomide |

| Thalidomide |

| 2-Amino-6-(2-hydroxyphenyl)-4-methoxy-N-phenyl-pyrazolo[1,5-a]pyridine-3-carboxamide |

| 2-Bromo-5-chloro-3-fluoroisonicotinic acid |

| 2-bromo-5-fluoropyridine |

| 3-bromo-2-fluoropyridine |

| 2-bromofluorobenzene |

Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques in Reaction Monitoring

Spectroscopic methods are indispensable for the real-time analysis of chemical reactions and the structural confirmation of resulting products. These techniques provide detailed information about the molecular structure and functional groups present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-bromo-5-chloro-2-fluoropyridine, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed for unambiguous structure confirmation and to monitor reaction progress by observing the disappearance of starting material signals and the appearance of product signals.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the halogen substituents.

¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts of these carbons are indicative of their electronic environment, which is significantly affected by the attached halogen atoms.

¹⁹F NMR: Fluorine NMR is a highly sensitive technique that would show a single resonance for the fluorine atom at the C-2 position, providing valuable information about the electronic environment around the fluorine nucleus.

| Nucleus | Expected Chemical Shift (ppm) |

| ¹H | 7.5 - 8.5 |

| ¹³C | 110 - 160 |

| ¹⁹F | -70 to -100 |

Note: The above data is an estimation based on structurally similar compounds and not experimentally verified for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint of the compound, allowing for the identification of functional groups and changes in bonding during a chemical reaction.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the C-H, C-N, C-F, C-Cl, and C-Br stretching and bending vibrations. Monitoring the intensity of these bands can be used to track the consumption of reactants and the formation of products.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and can provide complementary information to IR spectroscopy. The C-Br and C-Cl bonds, for instance, are expected to show characteristic Raman scattering signals.

Key expected vibrational frequencies for this compound are summarized in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretching | 3000 - 3100 |

| C=N and C=C stretching (pyridine ring) | 1400 - 1600 |

| C-F stretching | 1200 - 1300 |

| C-Cl stretching | 700 - 800 |

| C-Br stretching | 500 - 600 |

Note: The above data is an estimation and not experimentally verified for this compound.

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, with a molecular weight of approximately 210.43 g/mol echemi.com, MS would be used to confirm its formation and assess the purity of the product. The presence of bromine and chlorine isotopes would result in a characteristic isotopic pattern in the mass spectrum, aiding in the identification of the compound.

The fragmentation pattern in the mass spectrum would be expected to show the loss of halogen atoms or other small neutral molecules, providing further confirmation of the structure.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of chemical compounds and to monitor the progress of a reaction by separating reactants, intermediates, and products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing reaction mixtures containing non-volatile or thermally labile compounds. In the context of this compound, LC-MS would be used to separate it from starting materials, byproducts, and other impurities. The mass spectrometer would then provide confirmation of the identity of each separated component. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with an acid additive to improve peak shape.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Functionalization

The selective functionalization of polyhalogenated pyridines is a significant challenge in synthetic chemistry. Future research will likely focus on the development of more efficient and selective catalytic systems. While palladium-catalyzed reactions are common, new systems are emerging. acs.orgnih.gov For instance, metal-free C-N bond-forming reactions offer a promising alternative to traditional metal-catalyzed methods. rsc.org

Researchers are also exploring catalyst systems that can selectively activate one halogen over another, enabling a stepwise and controlled diversification of the pyridine (B92270) core. For example, a palladium-catalyzed amination/C–H functionalization domino reaction has been used to construct complex heterocyclic systems from dichlorinated arenes. nih.gov The development of catalysts for the C-H functionalization of pyridines is another active area, with the potential to directly introduce new substituents without pre-functionalization. nih.govbeilstein-journals.org

Table 1: Examples of Catalytic Systems for Pyridine Functionalization

| Catalyst System | Reaction Type | Substrate Example | Key Features |

| Pd(OAc)₂ / P(n-Bu)Ad₂ / Cs₂CO₃ / PivOH | C-H Arylation | 3-Nitropyridine | High regioselectivity for C-4 arylation. nih.gov |

| [RhCp*Cl₂]₂ / AgOAc / NaOAc | Dual C-H Functionalization | 6-Bromo-2,2'-bipyridine | Annulation with alkynes. beilstein-journals.org |

| Metal-free (Base-promoted) | Amination | Polyhalogenated Pyridines | Environmentally benign, uses water as a solvent. acs.org |

| Pd(OAc)₂ / Piperazine | Homocoupling | Bromopyridines | Operationally straightforward for synthesizing bipyridines. mdpi.com |

Exploration of New Reactivity Modes for Polyhalogenated Pyridines

The unique electronic properties of polyhalogenated pyridines, imparted by the electronegative nitrogen atom and halogen substituents, make them ripe for the exploration of new reactivity modes. The inherent π-deficiency of the pyridine ring activates it towards nucleophilic attack, particularly at the C2 and C4 positions. nih.gov

Future work will likely delve deeper into controlling the regioselectivity of reactions on molecules with multiple, yet identical, halogen groups. nih.gov For trihalogenated pyridines like 3-bromo-5-chloro-2-fluoropyridine (B1439303), metal-free reaction systems have shown high conversion with minimal by-products, indicating the potential for selective transformations. rsc.org The reactivity of the different halogens (F, Cl, Br) can be tuned, with nucleophilic substitution often occurring preferentially at the fluorine-bearing position in some systems. rsc.org The exploration of radical-induced cyclization reactions is also a growing area, offering green and sustainable pathways to diverse pyridine derivatives under mild conditions. rsc.org

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction

For heterocyclic compounds, which are often underrepresented in reaction databases, transfer learning methods are being developed to improve the performance of retrosynthesis models. chemrxiv.org AI models are also being created to predict reaction conditions and regioselectivity, which is particularly challenging for polyfunctionalized molecules. mdpi.comacs.org Specifically for radical reactions, new deep learning models like RadicalRetro are being tailored to design synthetic routes involving these complex intermediates. mdpi.com This computational approach can accelerate the discovery of synthetic pathways to new derivatives of 4-Bromo-5-chloro-2-fluoropyridine.

Table 2: Applications of AI in Heterocyclic Chemistry

| AI Application | Description | Potential Impact on Polyhalogenated Pyridine Chemistry |

| Retrosynthesis Prediction | AI algorithms suggest synthetic routes by working backward from the target molecule. engineering.org.cnarxiv.org | Faster identification of viable synthetic pathways to novel derivatives. |

| Reaction Condition Optimization | ML models predict optimal solvents, catalysts, and temperatures for a given reaction. acs.org | Increased reaction yields and reduced development time. |

| Property Prediction | Predicting physical, chemical, and biological properties of virtual compounds. numberanalytics.com | Prioritization of synthetic targets with desired pharmacological profiles. |

| Novel Reaction Discovery | AI can identify patterns in reaction data to suggest new types of chemical transformations. | Expansion of the synthetic toolkit for functionalizing the pyridine core. |

Sustainable and Scalable Production Methods for Key Intermediates

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. Future efforts will focus on developing more sustainable and scalable methods for producing key building blocks like this compound. This includes the use of environmentally friendly solvents like water or polyethylene (B3416737) glycol, and the development of catalyst-free or metal-free reactions. acs.orgresearchgate.net

Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions are being employed to create pyridine derivatives with high efficiency, pure products, and shorter reaction times. nih.govnih.gov These methods not only reduce the environmental impact but also lower production costs. researchgate.net The development of continuous-flow methods for the regioselective arylation of fluoropyridines is another promising approach for scalable and efficient synthesis. researchgate.net

Expanding the Pharmacological Space through Derivatization

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. bohrium.comnih.govnih.gov The strategic derivatization of the this compound core offers a powerful approach to expand the accessible pharmacological space. The presence of a pyridine ring can enhance a molecule's metabolic stability, permeability, and protein-binding affinity. nih.govjchemrev.com

By selectively replacing the bromo, chloro, and fluoro substituents with various functional groups, a vast library of new chemical entities can be generated. These derivatives can then be screened for a wide range of biological activities. The different electronic environments of the three halogen atoms on this compound allow for sequential and site-selective modifications, making it an ideal template for creating diverse molecular architectures for targeted therapies. bohrium.com For instance, the conversion of a phenyl group to a pyridine in a drug candidate has been shown to significantly increase its potency. nih.gov This highlights the immense potential of using this and similar building blocks to fine-tune the properties of drug molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-bromo-5-chloro-2-fluoropyridine?

- The compound can be synthesized via sequential halogenation or substitution reactions. For example, selective fluorination of a bromo-chloropyridine precursor using SNAr (nucleophilic aromatic substitution) with KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (~100–120°C) is common. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also introduce substituents while preserving halogens . Purification often involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from acetonitrile .

Q. How do substituent positions influence the reactivity of halogenated pyridines like this compound?

- The electron-withdrawing nature of halogens affects regioselectivity. Bromine at the 4-position is more reactive in cross-coupling due to lower bond dissociation energy compared to chlorine. Fluorine at the 2-position directs electrophilic substitution to the 3- or 5-positions. Steric hindrance and electronic effects must be balanced; computational tools (DFT) can predict reactive sites .

Advanced Research Questions

Q. How can chemoselective amination be achieved in this compound?

- Chemoselectivity depends on reaction conditions:

- Bromine substitution : Use Pd catalysts (e.g., Pd2(dba)3) with Xantphos ligands and secondary amines in toluene at 80–100°C .

- Chlorine substitution : Requires neat conditions (no solvent) at higher temperatures (150–180°C) to favor C-Cl activation over C-Br .

- Fluorine substitution : SNAr with strong bases (e.g., NaHMDS) and nucleophiles (e.g., amines) in THF at −78°C to 25°C .

Q. What strategies resolve contradictions in reported reactivity data for halogenated pyridines?

- Discrepancies often arise from solvent polarity, catalyst loading, or competing pathways. For example:

- In Pd-catalyzed reactions, excess ligand (e.g., Xantphos) suppresses undesired homocoupling.

- Kinetic vs. thermodynamic control: Lower temperatures favor bromine substitution, while higher temperatures activate chlorine . Validate hypotheses via time-course NMR or LC-MS monitoring .

Q. How can crystallization challenges for this compound derivatives be addressed?

- Use SHELXL for refinement of X-ray diffraction data to resolve disorder caused by halogen atoms. Slow evaporation from ethanol/water mixtures (1:1) improves crystal quality. For twinned crystals, SHELXPRO can handle pseudo-merohedral twinning .

Methodological Guidance

Q. What analytical techniques are critical for characterizing halogenated pyridines?

- NMR : NMR confirms fluorine position; - HSQC identifies coupling patterns.

- Mass Spectrometry : HRMS (ESI-TOF) verifies molecular ions and fragmentation pathways.

- X-ray Crystallography : ORTEP-3 visualizes molecular geometry and intermolecular interactions (e.g., halogen bonding) .

Q. How should researchers handle air- or light-sensitive derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.